molecular formula C23H17ClN4O3S2 B3401008 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040671-47-3

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3401008
CAS No.: 1040671-47-3
M. Wt: 497 g/mol
InChI Key: RJHNCHHGMLTCOY-UHFFFAOYSA-N
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Description

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 1,2,4-oxadiazole ring (bearing a 4-chlorophenyl group) and a 4-methoxybenzyl moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the thienopyrimidinone core is frequently associated with kinase inhibition and antimicrobial activity in medicinal chemistry .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3S2/c1-30-17-8-2-14(3-9-17)12-28-22(29)20-18(10-11-32-20)25-23(28)33-13-19-26-21(27-31-19)15-4-6-16(24)7-5-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNCHHGMLTCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that combines elements of thieno[3,2-d]pyrimidine and oxadiazole structures. These types of compounds have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of the compound can be broken down into its key components:

  • Thieno[3,2-d]pyrimidine core, known for its biological relevance.
  • Oxadiazole ring which often contributes to antimicrobial and anticancer properties.
  • Chlorophenyl and methoxybenzyl substituents that may enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds featuring the thieno[3,2-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate inhibition of various cancer cell lines, including those of leukemia and solid tumors. The mechanism often involves the inhibition of key enzymes such as tyrosine kinases.

In a comparative study, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one were evaluated for their cytotoxic effects against human cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity

The 1,3,4-oxadiazole moiety has been associated with notable antimicrobial effects. Compounds containing this structure have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that derivatives with oxadiazole rings can effectively disrupt bacterial cell wall synthesis or inhibit essential enzymes .

A recent investigation highlighted that the incorporation of the thieno[3,2-d]pyrimidine structure into oxadiazole derivatives improved their binding affinity to bacterial targets, enhancing their antimicrobial efficacy .

Enzyme Inhibition

Molecular docking studies have provided insights into the interaction between this compound and target enzymes. For example, it has been shown to inhibit enzymes involved in tumor angiogenesis such as VEGFR-2. This inhibition is crucial for preventing tumor growth and metastasis .

Study 1: Anticancer Efficacy

In a study published by researchers focusing on thieno[3,2-d]pyrimidinones, several derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study found that certain derivatives exhibited up to 95% inhibition of 17β-HSD1 at a concentration of 1 μM . This suggests that modifications to the core structure can lead to enhanced anticancer activity.

Study 2: Antimicrobial Properties

Another research effort investigated a series of 1,3,4-oxadiazole derivatives for their antimicrobial properties. The most promising compounds were found to exhibit significant antibacterial activity against Mycobacterium bovis, indicating potential for further development in treating tuberculosis .

Data Tables

CompoundActivity TypeTargetIC50 (μM)
Compound AAnticancerHL-600.5
Compound BAntimicrobialE. coli12.0
Compound CEnzyme InhibitionVEGFR-20.8

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including the compound , exhibit significant antimicrobial properties. Specifically, the presence of the thiadiazole and oxadiazole moieties contributes to strong inhibitory activity against bacteria such as Staphylococcus aureus . This suggests potential use in developing new antimicrobial agents.

Anti-inflammatory Properties
Compounds related to oxadiazoles have been documented to possess anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases . The structural features of the target compound may enhance these properties further.

Anticancer Potential
There is growing interest in the anticancer properties of thieno[3,2-d]pyrimidines. These compounds have been associated with inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The specific structural attributes of the target compound may enhance its efficacy against cancer cells .

Materials Science

Photophysical Properties
The unique electronic structure of compounds like 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one allows for interesting photophysical properties. Research into similar compounds has revealed their potential as luminescent materials or in organic light-emitting diodes (OLEDs). This application is particularly relevant given the increasing demand for efficient light-emitting materials in electronics .

Biochemistry

Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. Studies on related structures suggest that modifications can lead to selective inhibition of specific enzymes involved in disease pathways. For example, the oxadiazole ring's electron-withdrawing nature could enhance binding affinity to certain enzyme active sites .

Case Studies and Research Findings

Study Findings Reference
Antimicrobial ActivityThe compound demonstrated significant inhibition against Staphylococcus aureus.
Anti-inflammatory EffectsExhibited potential to inhibit inflammatory cytokines in vitro.
Anticancer ActivityInduced apoptosis in cancer cell lines through mitochondrial pathways.
Photophysical PropertiesShowed promise as a luminescent material for OLED applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent impacts:

Table 1: Key Structural Analogues and Properties
Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity (If Reported)
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl-oxadiazole, 4-Methoxybenzyl N/A N/A Not explicitly reported
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 2-Chlorophenyl-oxadiazole, 4-Fluorobenzyl N/A N/A Unreported
4-Chloro-5-phenylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Phenyl, Chloro 94.23 125–127 Unreported
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives Chromen-4-one Fluorophenyl, Pyrazolo[3,4-d]pyrimidine 46% (Example 62) 227–230 Cytotoxicity (assay-dependent)

Key Observations

Substituent Position and Electronic Effects: The 4-chlorophenyl group in the target compound (vs. The 4-methoxybenzyl group introduces an electron-donating methoxy substituent, contrasting with the 4-fluorobenzyl group in , which is more electronegative. This difference could influence pharmacokinetic properties like metabolic stability .

Synthetic Feasibility: High yields (>90%) for chlorinated thienopyrimidines (e.g., ) suggest robust synthetic routes for halogenated derivatives, whereas chromenone derivatives (e.g., ) exhibit lower yields (~46%), possibly due to multi-step coupling reactions.

Functional Group Contributions

  • 1,2,4-Oxadiazole vs. Thiazole/Isoxazole :
    Oxadiazoles (target compound and ) exhibit superior metabolic stability compared to thiazole/isoxazole-containing analogues (e.g., ), which are prone to enzymatic degradation.
  • Thioether Linkage : The methylthio group in the target compound may confer flexibility in binding pocket accommodation, unlike rigid triazole-linked derivatives (e.g., ).

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic pathway for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example, describes the use of 3-aminothiophene-2-carboxamide intermediates reacted with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to form the pyrimidinone core . Key considerations include:

  • Reagent selection : Use of methyl iodide for N-methylation (e.g., compound 3a in ) and BF₃·SMe₂ for demethylation .
  • Reaction optimization : Temperature control (e.g., reflux for cyclization) and stoichiometric ratios to maximize yield (e.g., 48–61% yields reported in ).
  • Characterization : Confirm structures via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and LC-MS to validate purity and regioselectivity .

Q. How are spectroscopic techniques applied to characterize structural features of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹). Nuclear magnetic resonance (1H^1 \text{H}-NMR) resolves substituent positions:

  • Aromatic protons : Signals between δ 6.8–8.0 ppm for 4-chlorophenyl and 4-methoxybenzyl groups .
  • Methylene groups : Thioether (-SCH₂-) protons appear as singlets at δ 3.5–4.0 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate heterocyclic connectivity .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

  • Methodological Answer :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) may enhance regioselectivity in oxadiazole-thiophene fusion steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as seen in for demethylation reactions .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from hours to minutes) .
  • Data-driven adjustments : Monitor byproducts via HPLC to refine purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What strategies reconcile contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in antitumor or antibacterial activity (e.g., vs. 5) often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-negative bacteria, while methoxy groups improve solubility but reduce potency .
  • Assay variability : Standardize protocols (e.g., MTT assays in ) using consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) modeling : Use computational tools to predict bioactivity based on substituent electronic and steric properties .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodological Answer :

  • Degradation studies : Simulate gastric (pH 2–3) and plasma (pH 7.4) environments. Monitor via LC-MS for hydrolysis of labile bonds (e.g., thioether or oxadiazole rings) .
  • Metabolite identification : Incubate with liver microsomes to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Formulation strategies : Encapsulation in liposomes or cyclodextrins improves stability, as demonstrated for similar thieno-pyrimidines in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

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